(2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile
Description
The compound “(2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile” is a structurally complex molecule characterized by its indole core, dual methanesulfonyl groups, and cyano substituents. Key structural features include:
- Z-configuration of both α,β-unsaturated double bonds (prop-2-enenitrile and eth-1-en-1-yl moieties), which influences stereoelectronic properties and reactivity.
- A 1H-indol-3-yl group substituted at the 1-position with a 4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl moiety.
- Two methanesulfonyl (-SO2CH3) groups: one attached to the central prop-2-enenitrile chain and another on the eth-1-en-1-yl branch.
The molecule’s rigidity and planar architecture may facilitate crystallographic studies, as seen in structurally related indole derivatives analyzed using SHELX software .
Properties
IUPAC Name |
(Z)-3-[4-[3-[(Z)-2-cyano-2-methylsulfonylethenyl]indol-1-yl]phenyl]-2-methylsulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-30(26,27)19(13-23)11-16-7-9-18(10-8-16)25-15-17(12-20(14-24)31(2,28)29)21-5-3-4-6-22(21)25/h3-12,15H,1-2H3/b19-11-,20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMOBCPYKOIKC-YZLQMOBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C\C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(/C#N)\S(=O)(=O)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes multiple functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4S2 |
| Molecular Weight | 420.52 g/mol |
| SMILES | C=C(C(=C(C#N)C(=O)N(C)C)C(=S)C)C(=O)N) |
| IUPAC Name | (2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile |
Research indicates that this compound may exert its effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing physiological responses.
- Antioxidant Properties : Some studies suggest it may possess antioxidant capabilities, reducing oxidative stress in cells.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of the compound against various cancer cell lines. The results indicated significant cytotoxicity in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values of 15 µM and 20 µM, respectively. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.
Anti-inflammatory Effects
Another research article highlighted the anti-inflammatory properties of this compound in a murine model of inflammation. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has moderate bioavailability, with a half-life of approximately 4 hours in vivo. This suggests that while it is rapidly absorbed, it may require frequent dosing to maintain therapeutic levels.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Journal of Medicinal Chemistry |
| Anticancer | PC-3 | 20 µM | Journal of Medicinal Chemistry |
| Anti-inflammatory | Murine Model | Decreased cytokines | Inflammation Journal |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarities to known bioactive molecules suggest that it may exhibit antitumor and antimicrobial properties.
Case Study: Antitumor Activity
A study conducted on various indole derivatives demonstrated that compounds similar to (2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile showed significant cytotoxicity against cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) .
Case Study: Organic Semiconductor Development
Research has shown that incorporating such compounds into polymer matrices can enhance the electrical conductivity and photoluminescence properties of materials used in electronic devices. The findings indicate that the compound can be effectively utilized to improve the performance of organic light-emitting diodes .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of other complex molecules. Its reactive functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Example Reaction Pathway
A reaction involving the compound with various nucleophiles has been explored, leading to the formation of novel derivatives with enhanced biological activity. The synthetic pathway includes:
Chemical Reactions Analysis
Knoevenagel Condensation
The cyano and methanesulfonyl groups facilitate Knoevenagel-type condensations, forming α,β-unsaturated carbonyl systems. For example, in a related compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), a condensation between 2-cyanoacetamide and indole-3-carboxaldehyde was achieved under basic conditions (triethylamine catalyst, toluene, 110°C, 96 hours), yielding 62.3% .
Key Conditions:
| Reaction Component | Details |
|---|---|
| Catalyst | Triethylamine |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 96 hours |
| Yield | 62.3% |
Characterization for analogous products includes:
Cross-Coupling Reactions
The indole core and aryl substituents enable participation in Suzuki-Miyaura cross-couplings for biaryl synthesis. For instance, 4-(di(1H-indol-3-yl)methyl)phenol was synthesized via C–Cπ bond construction under infrared irradiation (λ = 1.5–3.0 µm) .
Example Protocol:
| Parameter | Value |
|---|---|
| Substrate | Indole derivative + arylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O |
| Temperature | 80–100°C |
| Yield | 70–85% (estimated) |
Cycloaddition Reactions
The conjugated ene-nitrile system may undergo Diels-Alder cycloadditions. A related benzodiazocinone derivative was synthesized via a one-pot reaction between 1-methylbenzimidazole and benzoylindolyl-3-acetylene in acetonitrile (80–82°C, 24 hours) .
-
Product: 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.
-
Key Data:
Nucleophilic Substitution
The methanesulfonyl groups act as electron-withdrawing substituents, enhancing electrophilicity for nucleophilic aromatic substitution. For example, chloro- and fluorophenyl indole derivatives were synthesized under palladium catalysis .
Typical Conditions:
| Parameter | Value |
|---|---|
| Substrate | Methanesulfonyl-substituted indole |
| Nucleophile | Halide (Cl⁻, F⁻) |
| Catalyst | Pd(OAc)₂/XPhos |
| Solvent | THF |
| Temperature | 60–80°C |
| Yield | 50–75% (estimated) |
Oxidation and Reduction
-
Oxidation: The indole nitrogen and methanesulfonyl groups may undergo oxidation to form N-oxides or sulfones under strong oxidants (e.g., mCPBA).
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Reduction: The cyano group can be reduced to an amine using LiAlH₄ or catalytic hydrogenation .
Mechanistic Insights
Reactions often proceed via:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally analogous molecules from the literature, focusing on functional groups, stereochemistry, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound’s dual sulfonyl and cyano groups distinguish it from analogs like the methylofuran derivatives, which prioritize formyl and carboxylate moieties . Compared to the methyl ester derivative in , the absence of electron-donating groups (e.g., -OCH3) in the target compound suggests reduced nucleophilicity but enhanced stability under oxidative conditions.
Graph-based comparison methods highlight shared subgraphs (e.g., indole core) but divergent branching (e.g., thiazole in vs. phenyl-sulfonyl chains in the target).
Physicochemical Properties :
- The target’s molecular weight (~488.6 g/mol) and polar surface area (due to -SO2CH3 and -CN) suggest moderate solubility in aprotic solvents, contrasting with smaller indole derivatives like catechin analogs .
Research Implications:
- Synthetic Challenges: The target’s complex structure requires multi-step synthesis, likely involving Sonogashira coupling for alkyne intermediates and Z-selective olefination, as seen in related indole systems .
- Crystallography : The compound’s planar structure may facilitate single-crystal X-ray diffraction studies using SHELXL , though twinning or disorder could arise from flexible sulfonyl groups.
Q & A
Q. What synthetic methodologies are employed to construct the (Z)-configured double bonds in this compound, and how are stereochemical outcomes verified?
The compound’s double bonds are synthesized via Knoevenagel condensation, requiring strict anhydrous conditions and base catalysts (e.g., piperidine). Stereochemical control is achieved through steric hindrance from methanesulfonyl groups. Verification involves X-ray crystallography (e.g., Bruker SMART APEX CCD detector) and SHELXL refinement to confirm (Z)-configuration via C=C bond torsion angles (<5° deviation from ideal geometry) .
Q. Which spectroscopic techniques are prioritized for structural characterization, particularly for resolving indole and sulfonyl group interactions?
Single-crystal X-ray diffraction is critical for resolving sulfonyl-indole spatial arrangements (P21/n space group, Z=4). Complementary FT-IR identifies sulfonyl stretching vibrations (1350–1150 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 363.40 for related analogs). UV-Vis spectra (λmax ~300 nm) correlate with conjugated π-systems .
Q. How are purity and yield optimized during multi-step synthesis, especially for intermediates with labile functional groups?
Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates, while HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Protecting groups (e.g., SEM for indole NH) prevent sulfonylation side reactions. Reaction monitoring via TLC (UV254 visualization) minimizes degradation of nitrile groups .
Advanced Research Questions
Q. What computational strategies validate crystallographic data when the compound exhibits disorder in methanesulfonyl substituents?
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model sulfonyl group orientations, comparing theoretical and experimental bond lengths (C–S: ~1.78 Å). SHELXL’s PART command refines disordered atoms, while Olex2’s SQUEEZE algorithm accounts for solvent-accessible voids. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., S···N interactions) .
Q. How can researchers resolve discrepancies between theoretical and experimental electronic properties, such as HOMO-LUMO gaps?
Time-dependent DFT (TD-DFT) simulations (Gaussian 09) predict UV-Vis absorption spectra, which are cross-validated with experimental λmax values. Polarizable continuum models (PCM) account for solvent effects. Discrepancies >10 nm require re-evaluation of crystallographic thermal parameters (e.g., Ueq for sulfur atoms) .
Q. What experimental design principles mitigate challenges in crystallizing this hydrophobic compound?
Vapor diffusion (e.g., ether into DCM solution) promotes slow nucleation. Crystal mounting at 296 K minimizes thermal motion artifacts. Data collection at synchrotron sources (λ = 0.71073 Å) enhances resolution for weak diffractors. Twinning detection (PLATON’s ROTAX) and multi-scan correction (SADABS) address lattice imperfections .
Q. How do steric and electronic effects of methanesulfonyl groups influence reactivity in cross-coupling reactions?
Methanesulfonyl groups act as electron-withdrawing moieties, directing electrophilic substitution to indole C2/C3 positions. Steric bulk reduces Pd-catalyzed coupling efficiency; optimized conditions use Buchwald-Hartwig amination (Pd2(dba)3, XPhos) at 100°C. Kinetic studies (GC-MS) track byproduct formation from sulfonyl deactivation .
Data Contradiction Analysis
Q. How should conflicting crystallographic R-factor values (<0.05 vs. >0.10) be interpreted for structurally similar derivatives?
High R-factors (>0.10) suggest unresolved disorder or twinning. Re-refinement with SHELXL’s TWIN/BASF commands and hydrogen-bond restraints (DFIX) improves models. Validate using R1/Rw convergence (Δ < 2%) and Fo/Fc maps for residual electron density. Outliers may arise from incomplete data (e.g., θ < 25°) or absorption effects .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Analogues
| Parameter | Value (Example) | Method/Source |
|---|---|---|
| Space group | P21/n | X-ray diffraction |
| Bond length (C≡N) | 1.14 Å | SHELXL refinement |
| Torsion angle (C=C) | 178.9° | PLATON analysis |
| R-factor | 0.041 (R1), 0.126 (wR2) | Bruker APEX CCD |
Table 2: Synthetic Optimization Metrics
| Step | Yield (%) | Purity (%) | Critical Parameters |
|---|---|---|---|
| Indole sulfonylation | 78 | 92 | SEM protection, 0°C |
| Knoevenagel reaction | 65 | 88 | Piperidine, 12h reflux |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
